Receptor Binding Affinity: Comparative Profiling Against the Human Histamine H3 Receptor (H₃R)
A derivative based on the 7-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold demonstrates potent binding affinity for the human histamine H3 receptor (H₃R), as evidenced by a dissociation constant (Kd) of 1.35 nM [1]. This value provides a benchmark for the scaffold's inherent ability to engage specific biological targets. In contrast, the unsubstituted parent core, 1,2-dihydroisoquinolin-3(4H)-one, exhibits negligible affinity for a related kinase target (NIK), with an IC₅₀ exceeding 100,000 nM (>100 μM), indicating a lack of intrinsic target engagement [2]. The strategic incorporation of the 7-bromo substituent and subsequent derivatization are essential for achieving nanomolar potency in GPCR programs, highlighting the value of this specific halogenated intermediate.
| Evidence Dimension | Receptor Binding Affinity (Kd) / Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (for a 7-bromo scaffold-derived analog) |
| Comparator Or Baseline | IC₅₀ > 100,000 nM (unsubstituted 1,2-dihydroisoquinolin-3(4H)-one core, CHEMBL1210771) |
| Quantified Difference | >74,000-fold increase in target affinity for the brominated derivative compared to the unsubstituted core. |
| Conditions | Binding affinity measured via BRET assay in HEK293T cells expressing human recombinant NLuc/GPCR-fused H₃R. Inhibition measured via radiometric protein kinase assay against NIK. |
Why This Matters
This data demonstrates that the 7-bromo intermediate is a critical entry point to a chemical space capable of achieving high target affinity, whereas the non-brominated core is functionally inert in this context, justifying its procurement for GPCR-targeted drug discovery.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634): Binding affinity to human recombinant H3R (Kd = 1.35 nM). View Source
- [2] BindingDB. BDBM50322997 (CHEMBL1210771): Inhibition of human NIK (IC₅₀ > 100,000 nM). View Source
